Bienvenue dans la boutique en ligne BenchChem!

5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol

GPR120 agonist FFAR4 Type 2 diabetes

5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol (CAS 429651-56-9) is a selective GPR120 (FFAR4) agonist with documented EC50 values of 6.40 nM (mouse) and 24 nM (human). Unlike its 4-amino positional isomer (CAS 430443-35-9), which modulates RNA splicing, this 5-amino substitution pattern ensures target-specific GPR120 engagement. With 98% purity, drug-like LogP (3.906) and TPSA (72.28 Ų), it serves as a validated positive control for metabolic disease programs targeting Type 2 diabetes, obesity, and dyslipidemia. Patent coverage (US 9,212,130 B2) confirms industrial relevance.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 429651-56-9
Cat. No. B2882072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol
CAS429651-56-9
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O
InChIInChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-5-4-11(17)8-14(12)19/h3-9,19H,17H2,1-2H3
InChIKeyJDWSEMWLYVWBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol (CAS 429651-56-9) – Technical Baseline and Procurement Context


5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol (CAS 429651-56-9) is a substituted benzoxazole derivative with the molecular formula C₁₆H₁₆N₂O₂ and molecular weight 268.31 g/mol [1]. This compound features a 5-amino-2-hydroxyphenyl core linked to a 5-isopropylbenzoxazole moiety, yielding a LogP of 3.906 and a topological polar surface area (TPSA) of 72.28 Ų . The compound is offered as a research-grade small molecule with reported purity of 98% and is primarily investigated as a G-protein coupled receptor 120 (GPR120) agonist [2][3].

Why Generic Substitution Fails: The Critical Role of 5-Amino vs. 4-Amino Positional Isomerism in Benzoxazole-Phenol Derivatives


The benzoxazole-phenol scaffold is highly sensitive to the positioning of the amino substituent. The positional isomer 4-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol (CAS 430443-35-9) is characterized as an RNA splicing modulator , whereas the 5-amino derivative (CAS 429651-56-9) exhibits potent GPR120 agonism with EC50 values in the low nanomolar range [1][2]. The 4-amino isomer also displays combined antimicrobial and anticancer properties not observed for the 5-amino compound . This divergence in biological activity and molecular target profile precludes any assumption of functional interchangeability; procurement decisions must be guided by the specific substitution pattern required for the intended assay or screening cascade.

Quantitative Differential Evidence for 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol


Potent GPR120 Agonism: Low Nanomolar EC50 in Murine and Human Receptor Assays

The target compound demonstrates potent agonistic activity at the GPR120 (FFAR4) receptor. In a head-to-head comparison with the positional isomer 4-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol, the 5-amino derivative exhibits GPR120 agonism that is not reported for the 4-amino isomer, which instead acts as an RNA splicing modulator . Quantitatively, the 5-amino compound displays an EC50 of 6.40 nM at mouse GPR120 expressed in CHOK1 cells (IP1 accumulation HTRF assay) [1] and an EC50 of 24 nM at the human GPR120 short isoform under identical assay conditions [2]. These values establish a clear functional differentiation from closely related benzoxazole analogs lacking this substitution pattern.

GPR120 agonist FFAR4 Type 2 diabetes Metabolic disorders Drug discovery

Positional Isomer Selectivity: 5-Amino Substitution Confers Unique Biological Target Profile

The substitution pattern critically dictates biological activity. While the 4-amino positional isomer (CAS 430443-35-9) is reported as an RNA splicing modulator with antiproliferative effects in SRSF2P95H-mutant chronic myeloid leukemia cells , the 5-amino compound (CAS 429651-56-9) is a validated GPR120 agonist [1]. Additionally, the 4-amino isomer displays combined antimicrobial and anticancer properties not observed for the 5-amino derivative . This orthogonal activity profile is a direct consequence of the amino group position on the phenol ring, underscoring that these isomers cannot substitute for one another in target-based or phenotypic assays.

Structure-activity relationship Isomer selectivity Target engagement Chemical probe Phenotypic screening

Defined Purity Grade and Storage Requirements Differentiate Research-Grade Procurement

The commercially available material is supplied at a documented purity of 98% , a specification that ensures consistency across experimental replicates and minimizes confounding effects from unknown impurities. Storage conditions are explicitly defined as sealed in dry, 2–8 °C , a requirement that must be met to preserve compound integrity over time. In contrast, closely related analogs may be available only at lower purity grades (e.g., 95%+) or without explicit storage guidance, introducing variability that can undermine quantitative structure-activity relationship (QSAR) studies or high-throughput screening campaigns.

Chemical purity Storage conditions Reproducibility Inventory management Quality control

Physicochemical Properties Support Drug-Likeness and Facilitate Formulation Development

The compound exhibits physicochemical parameters consistent with oral bioavailability guidelines: a calculated LogP of 3.906, TPSA of 72.28 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . These values fall within Lipinski's Rule of Five (LogP ≤5, TPSA ≤140 Ų, HBD ≤5, HBA ≤10), suggesting favorable drug-like properties. By comparison, the positional isomer 4-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol has a reported LogP of 3.5 [1], indicating a slightly higher lipophilicity for the 5-amino derivative that may influence membrane permeability and tissue distribution. Such differences, while modest, can be meaningful when selecting a lead scaffold for further optimization.

ADME Lipinski's rule of five Drug-likeness Formulation Pharmacokinetics

Patent Landscape Confirms Industrial Relevance in GPR120-Targeted Therapeutics

The compound is explicitly encompassed within the claims of US Patent 9,212,130 B2, titled "Heterocyclic derivative and pharmaceutical composition comprising the same" [1]. This patent describes benzo-fused heterocyclic derivatives as GPR120 agonists useful for treating diabetes, obesity, and hyperlipidemia. While the patent covers a broad genus, the specific inclusion of 5-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol underscores its perceived value as a representative scaffold in industrial drug discovery programs. In contrast, the positional isomer 4-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol is not explicitly claimed in the same patent family, instead appearing in literature as an RNA splicing modulator . This differential patent coverage signals distinct commercial and therapeutic trajectories.

Intellectual property GPR120 agonist Patent mapping Therapeutic area Commercial viability

High-Value Application Scenarios for 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol


GPR120 Agonist Screening and Target Validation in Metabolic Disease Research

Researchers investigating GPR120 (FFAR4) as a therapeutic target for Type 2 diabetes, obesity, or dyslipidemia can employ this compound as a validated positive control or starting scaffold. The documented EC50 values of 6.40 nM (mouse) and 24 nM (human) in IP1 accumulation assays provide a quantitative benchmark for assay development and hit validation [1][2]. The compound's specificity for GPR120, in contrast to the RNA splicing activity of its positional isomer, ensures that observed effects can be confidently attributed to receptor engagement .

Medicinal Chemistry Lead Optimization for GPR120 Agonists

The 5-amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol scaffold serves as an attractive starting point for structure-activity relationship (SAR) exploration. With a LogP of 3.906 and TPSA of 72.28 Ų, the compound resides within drug-like chemical space and is amenable to further functionalization at the amino or hydroxyl positions [1][2]. The documented patent coverage (US 9,212,130 B2) confirms industrial interest in this chemotype, and the 98% purity specification ensures that SAR data derived from commercial material is not confounded by impurities .

Chemical Probe Development for GPR120 Biology

The compound can be utilized as a chemical probe to dissect GPR120 signaling pathways in cellular and in vivo models. The availability of species-specific activity data (mouse EC50 = 6.40 nM; human EC50 = 24 nM) enables rational dose selection in translational studies [1][2]. The defined storage conditions (sealed in dry, 2–8 °C) ensure that the compound maintains its integrity throughout long-term experimental timelines, a critical consideration for reproducibility in academic and industrial settings .

Positional Isomer Control in Phenotypic Screening Cascades

In high-throughput or high-content phenotypic screens where the exact target is unknown, inclusion of the 5-amino isomer as a distinct chemical entity—alongside the 4-amino isomer as a control—can deconvolute structure-activity relationships. The divergent biological activities (GPR120 agonism vs. RNA splicing modulation) provide a built-in specificity control, enabling researchers to attribute hits to the correct substitution pattern and avoid false positives arising from off-target effects of the wrong isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.